(R,S)-BisPh-cybBox
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Overview
Description
(R,S)-BisPh-cybBox is a chiral ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The compound is characterized by its unique structure, which includes a bisphosphine backbone and a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-BisPh-cybBox typically involves the following steps:
Formation of the Bisphosphine Backbone: The bisphosphine backbone is synthesized through a series of reactions involving the coupling of phosphine precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexyl precursor is reacted with the bisphosphine backbone.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired enantiomerically pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(R,S)-BisPh-cybBox undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the phosphine form.
Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of this compound.
Scientific Research Applications
(R,S)-BisPh-cybBox has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is used in the development of chiral drugs and pharmaceuticals.
Industry: It finds applications in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (R,S)-BisPh-cybBox involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, inducing enantioselectivity in the reactions. The molecular targets include various metal ions such as palladium, nickel, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity.
(S)-Tol-BINAP: Similar to ®-BINAP but with a different substituent, offering different selectivity profiles.
®-SegPhos: A chiral ligand with a different backbone structure, used in similar catalytic applications.
Uniqueness
(R,S)-BisPh-cybBox is unique due to its specific combination of a bisphosphine backbone and a cyclohexyl group, which provides distinct steric and electronic properties. This uniqueness allows it to induce high enantioselectivity in a variety of reactions, making it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C36H34N2O2 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C36H34N2O2/c1-6-16-26(17-7-1)30-32(28-20-10-3-11-21-28)39-34(37-30)36(24-14-5-15-25-36)35-38-31(27-18-8-2-9-19-27)33(40-35)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-33H,5,14-15,24-25H2 |
InChI Key |
ZIXJUPRLOZKACB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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